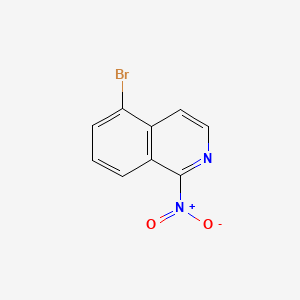

5-Bromo-1-nitroisoquinoline

Description

Contextualization within Halogenated Nitroisoquinoline Chemistry

Halogenated nitroisoquinolines are a class of compounds that have garnered considerable attention in medicinal chemistry and materials science. chemimpex.com The presence of both a halogen and a nitro group, both of which are electron-withdrawing, significantly influences the electronic properties and reactivity of the isoquinoline (B145761) ring system. cymitquimica.com This dual functionalization allows for a range of chemical manipulations, including nucleophilic aromatic substitution, reduction of the nitro group, and cross-coupling reactions at the halogenated position. smolecule.com

The specific positioning of these groups, as in 5-Bromo-1-nitroisoquinoline, dictates the regioselectivity of subsequent reactions. For instance, the nitro group at the 1-position activates the ring for nucleophilic attack, while the bromine at the 5-position serves as a handle for metal-catalyzed cross-coupling reactions. This orthogonal reactivity is a key feature that chemists exploit in multi-step synthetic sequences.

Strategic Significance as a Versatile Synthetic Precursor

The versatility of this compound as a synthetic precursor stems from the differential reactivity of its functional groups. The nitro group can be readily reduced to an amino group, which is one of the most versatile functional groups in organic synthesis. orgsyn.org This resulting amine can undergo a variety of transformations, including N-alkylation, N-acylation, and diazotization, providing access to a wide range of derivatives.

Simultaneously, the bromo substituent can participate in numerous transition-metal-catalyzed coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to form new carbon-carbon and carbon-heteroatom bonds. orgsyn.org This capability allows for the introduction of diverse substituents at the 5-position of the isoquinoline core. The ability to perform these transformations selectively makes this compound a powerful tool for the construction of complex, highly functionalized isoquinoline derivatives. These derivatives are often key intermediates in the synthesis of pharmaceuticals and other biologically active compounds. chemimpex.com

Historical Development of Substituted Isoquinoline Synthesis Methodologies

The synthesis of the isoquinoline nucleus has been a central theme in organic chemistry since its first isolation from coal tar in 1885. wikipedia.org Early methods, such as the Bischler-Napieralski reaction, the Pictet-Spengler reaction, and the Pomeranz-Fritsch reaction, laid the foundation for accessing the isoquinoline scaffold. researchgate.netwikipedia.org These classic methods, while historically significant, often required harsh reaction conditions and had limitations in terms of substrate scope and yield. researchgate.net

Over the decades, significant advancements have been made in the synthesis of substituted isoquinolines. Modern methods often employ transition-metal catalysis to achieve higher efficiency, regioselectivity, and functional group tolerance. mdpi.comorganic-chemistry.org The development of one-pot procedures has also streamlined the synthesis of complex isoquinoline derivatives. For example, a convenient one-pot procedure has been developed to prepare 5-bromo-8-nitroisoquinoline (B189721) from isoquinoline without the need to isolate the intermediate 5-bromoisoquinoline (B27571). orgsyn.orggoogle.com This is achieved by first performing a bromination reaction followed by nitration in the same reaction vessel. google.com

The synthesis of this compound itself can be accomplished through a multi-step process that typically involves the nitration and subsequent bromination of isoquinoline. smolecule.com The careful control of reaction conditions is crucial to achieve the desired regiochemistry.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1217440-57-7 matrix-fine-chemicals.com |

| Molecular Formula | C₉H₅BrN₂O₂ matrix-fine-chemicals.com |

| Molecular Weight | 253.055 g/mol matrix-fine-chemicals.com |

| Appearance | Yellow Solid guidechem.com |

| Melting Point | 136-140 °C |

| SMILES | [O-]N+C1=NC=CC2=C1C=CC=C2Br matrix-fine-chemicals.com |

| InChIKey | NQVFXQBKVSLJID-UHFFFAOYSA-N matrix-fine-chemicals.com |

Structure

3D Structure

Properties

CAS No. |

1217440-57-7 |

|---|---|

Molecular Formula |

C9H5BrN2O2 |

Molecular Weight |

253.055 |

IUPAC Name |

5-bromo-1-nitroisoquinoline |

InChI |

InChI=1S/C9H5BrN2O2/c10-8-3-1-2-7-6(8)4-5-11-9(7)12(13)14/h1-5H |

InChI Key |

NQVFXQBKVSLJID-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=CN=C2[N+](=O)[O-])C(=C1)Br |

Synonyms |

5-BROMO-1-NITRO-ISOQUINOLINE |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 5 Bromo 1 Nitroisoquinoline

Transformations Involving the Nitro Group

The nitro group is a key functional handle that can be readily transformed into an amino group, opening up a plethora of possibilities for further molecular diversification.

Reductive Methodologies to Aminoisoquinoline Derivatives

The reduction of the nitro group in aromatic compounds is a fundamental transformation, and various methods have been successfully applied to nitroisoquinolines. Common strategies for the reduction of the nitro group in 5-bromo-1-nitroisoquinoline to yield 5-bromo-1-aminoisoquinoline include catalytic hydrogenation and chemical reduction using metals in acidic media or metal salts.

Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney Nickel is a widely employed method for the reduction of nitro groups. libretexts.orgmasterorganicchemistry.com For instance, the reduction of 1-nitroisoquinoline (B170357) to 1-aminoisoquinoline (B73089) has been achieved through catalytic hydrogenation, suggesting a viable route for the bromo-substituted analogue. google.com The choice of catalyst can be crucial to avoid dehalogenation, with Raney Nickel sometimes being preferred over Pd/C for substrates containing bromo substituents.

Chemical reduction offers a range of options. Metals like iron (Fe), zinc (Zn), or tin (Sn) in the presence of an acid such as hydrochloric acid (HCl) are effective in converting aromatic nitro compounds to their corresponding amines. libretexts.orgmasterorganicchemistry.com Another common reagent is stannous chloride (SnCl₂), often used in conjunction with concentrated hydrochloric acid. google.com This method has been successfully used for the reduction of 4-fluoro-5-nitroisoquinoline (B8650222) to 4-fluoro-5-aminoisoquinoline. google.com Furthermore, indium metal in aqueous ethanolic ammonium (B1175870) chloride has been reported to reduce 5-nitroisoquinoline (B18046) to 5-aminoisoquinoline (B16527), offering a milder alternative. thieme-connect.com

A summary of common reductive methodologies is presented in the table below.

| Reagent/Catalyst | Conditions | Product | Reference |

| Catalytic Hydrogenation (e.g., Pd/C, Raney Ni) | H₂ gas | 5-Bromo-1-aminoisoquinoline | libretexts.orgmasterorganicchemistry.comgoogle.com |

| Iron (Fe) / HCl | Acidic medium | 5-Bromo-1-aminoisoquinoline | masterorganicchemistry.com |

| Zinc (Zn) / HCl | Acidic medium | 5-Bromo-1-aminoisoquinoline | masterorganicchemistry.com |

| Stannous Chloride (SnCl₂) / HCl | Acidic medium | 5-Bromo-1-aminoisoquinoline | google.com |

| Indium (In) / NH₄Cl (aq) | Aqueous ethanol, reflux | 5-Bromo-1-aminoisoquinoline | thieme-connect.com |

Mechanistic Aspects of Nitro Group Reduction

The reduction of an aromatic nitro group to an amine is a six-electron process that proceeds through several intermediates. The classical mechanism, often referred to as the Haber-Lukashevich mechanism, involves the stepwise reduction of the nitro group. orientjchem.org

The initial step is the reduction of the nitro group (R-NO₂) to a nitroso group (R-NO). This is followed by further reduction to a hydroxylamine (B1172632) derivative (R-NHOH). Finally, the hydroxylamine is reduced to the corresponding amine (R-NH₂).

Reaction Scheme: Stepwise Reduction of a Nitro Group R-NO₂ → R-NO → R-NHOH → R-NH₂

In catalytic hydrogenation, the mechanism involves the adsorption of the nitro compound onto the surface of the metal catalyst. numberanalytics.com Hydrogen molecules also adsorb onto the catalyst surface and are cleaved into hydrogen atoms. These activated hydrogen atoms are then transferred to the nitro group in a stepwise manner, leading to the formation of the amine, which then desorbs from the catalyst surface. orientjchem.orgnumberanalytics.com

The specific reaction conditions, such as the pH of the medium, can influence the reaction pathway and the distribution of products. For instance, in alkaline solutions, intermediate nitrosobenzene (B162901) and phenylhydroxylamine can condense to form azoxybenzene, which can be further reduced to azobenzene (B91143) and hydrazobenzene. nowgonggirlscollege.co.in

Subsequent Derivatization of the Amino Functionality (e.g., N-alkylation, N-acylation, diazotization)

The resulting 5-bromo-1-aminoisoquinoline is a versatile intermediate. The amino group can readily undergo various transformations, including N-alkylation, N-acylation, and diazotization, providing access to a wide range of derivatives. orgsyn.org

N-alkylation introduces alkyl groups onto the nitrogen atom. This can be achieved using alkyl halides or through reductive amination. Homogeneous iron-catalyzed direct alkylation of amines with alcohols has also been reported as a sustainable method. researchgate.net

N-acylation involves the reaction of the amino group with acylating agents such as acyl chlorides or anhydrides to form amides. This is a common strategy to protect the amino group or to introduce specific functionalities. masterorganicchemistry.com

Diazotization of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures yields a diazonium salt. patsnap.comgoogle.com This diazonium salt is a highly valuable intermediate that can undergo a variety of substitution reactions, known as Sandmeyer or Sandmeyer-type reactions, to introduce a wide range of substituents, including halides, cyano, hydroxyl, and other groups. researchgate.netcdnsciencepub.com For example, diazotization of 5-aminoisoquinoline followed by treatment with a sulfur dioxide-saturated acetic acid solution in the presence of a copper catalyst can yield isoquinoline-5-sulfonyl chloride. google.com

Transformations Involving the Bromo Substituent

The bromine atom at the C5 position of this compound is susceptible to displacement through nucleophilic aromatic substitution and can participate in various palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The presence of the strongly electron-withdrawing nitro group at the C1 position activates the isoquinoline (B145761) ring towards nucleophilic attack. This effect is particularly pronounced at the positions ortho and para to the nitro group. In this compound, the bromo substituent is at a position that is activated for nucleophilic aromatic substitution (SNAr).

The SNAr mechanism typically proceeds via a two-step addition-elimination pathway. libretexts.org In the first step, a nucleophile attacks the carbon atom bearing the leaving group (bromine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The negative charge in this intermediate is delocalized over the aromatic system and, importantly, onto the electron-withdrawing nitro group, which stabilizes the intermediate. In the second step, the leaving group (bromide ion) is eliminated, and the aromaticity of the ring is restored.

General SNAr Reaction Scheme

A variety of nucleophiles can be employed in SNAr reactions with activated aryl halides. For instance, amines and alkoxides can displace the bromo group. While specific examples for this compound are not abundant in the searched literature, studies on analogous systems, such as the reaction of 5-bromo-1,2,3-triazines with phenols, demonstrate the feasibility of such transformations on electron-deficient heterocyclic systems. organic-chemistry.org

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The bromo substituent in this compound serves as an excellent handle for these transformations, including the Suzuki, Heck, and Buchwald-Hartwig reactions.

Suzuki Coupling: This reaction involves the coupling of an organoboron compound (such as a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. illinois.eduscirp.org It is a versatile method for forming new carbon-carbon bonds. Bromo-substituted isoquinolines have been shown to participate in Suzuki couplings. For example, 5-bromopyrimidine (B23866) has been successfully coupled with furan-3-boronic acid. illinois.edu However, the electronic and steric environment of the substrate can influence reactivity. For instance, a study on 4-bromo-5-nitroisoquinolin-1-one found that Pd-catalyzed couplings were unsuccessful until the lactam functionality was protected, highlighting the potential for substrate-specific challenges. researchgate.net

Heck Reaction: The Heck reaction couples an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. mdpi.comorganic-chemistry.org This reaction is known to be effective with bromo-substituted heterocycles. For instance, 5-bromoisoquinoline (B27571) has been used in Heck-type reactions. mdpi.com An intramolecular Heck reaction has also been utilized in the synthesis of pyrrolo[2,1-a]isoquinolines. researchgate.net

Buchwald-Hartwig Amination: This reaction is a palladium-catalyzed method for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine. This provides a direct route to N-aryl amines. While specific examples with this compound were not found in the search, the Buchwald-Hartwig reaction is a well-established method for the amination of a wide range of aryl bromides.

The table below summarizes the potential palladium-catalyzed cross-coupling reactions for this compound.

| Reaction Name | Coupling Partner | Product Type | Reference |

| Suzuki Coupling | Organoboron compound (e.g., R-B(OH)₂) | 5-Aryl/alkyl-1-nitroisoquinoline | illinois.eduscirp.org |

| Heck Reaction | Alkene (e.g., H₂C=CHR) | 5-Vinyl-1-nitroisoquinoline | mdpi.comorganic-chemistry.orgresearchgate.net |

| Buchwald-Hartwig Amination | Amine (e.g., R-NH₂) | 5-Amino-1-nitroisoquinoline derivative | researchgate.net |

Suzuki-Miyaura Coupling Protocols

While specific studies detailing the Suzuki-Miyaura coupling of this compound are not extensively documented in publicly available literature, the reaction is anticipated to proceed at the C5-Br bond. The general mechanism for Suzuki coupling involves the palladium(0)-catalyzed reaction between an organoborane and an organohalide. In this case, the C-Br bond at position 5 would undergo oxidative addition to the palladium(0) catalyst, followed by transmetalation with a boronic acid or ester and subsequent reductive elimination to yield the 5-aryl-1-nitroisoquinoline product.

Studies on analogous compounds, such as other bromo-nitroisoquinoline isomers, demonstrate the feasibility of this transformation. For instance, 1-bromo-6-nitroisoquinoline (B571657) readily participates in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. dtic.mil Similarly, 1-alkoxy-4-bromo-5-nitroisoquinolines have been successfully coupled with arylboronic acids. This reactivity underscores the utility of the C-Br bond in the isoquinoline system for forming biaryl structures.

Table 1: Illustrative Suzuki-Miyaura Coupling Conditions for Analogous Bromoisoquinolines

| Substrate | Boronic Acid/Ester | Catalyst | Base | Solvent | Yield | Reference |

| 1-Bromo-6-nitroisoquinoline | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 85% | dtic.mil |

| 1-Alkoxy-4-bromo-5-nitroisoquinoline | Arylboronic acids | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/Water | N/A | |

| 3-Bromo-1-methoxy-5-nitroisoquinoline | Arylboronic acids | Pd(PPh₃)₄ | Na₂CO₃ | DME/Water | Good | orgsyn.org |

This table presents data from related compounds to illustrate typical reaction conditions, as specific data for this compound is not available.

Sonogashira Coupling Strategies

The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for synthesizing alkynylated aromatic systems. nih.gov This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. nih.govmolbase.cn For this compound, the reaction would selectively occur at the C5-Br position, leading to the formation of 5-alkynyl-1-nitroisoquinolines.

The general mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the C-Br bond to the Pd(0) species is the initial step. Simultaneously, in the copper cycle, the terminal alkyne reacts with the copper(I) salt to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the palladium(II) complex, and the resulting product is released via reductive elimination, regenerating the Pd(0) catalyst. Research on various bromo-substituted heterocycles, including bromoindoles, has demonstrated broad applicability for this reaction.

Table 2: Representative Sonogashira Coupling Conditions for Bromoarenes

| Substrate | Alkyne | Catalyst / Co-catalyst | Base | Solvent | Yield | Reference |

| 5-Bromo-2-iodo-N-morpholinebenzamide | Arylacetylenes | Pd₂(dba)₃ / (none) | (none) | DMSO | 42-72% | |

| Iodobenzene | Phenylacetylene | Pd(Ph₃)₄Cl₂ / CuI | Amine | N/A | Good | nih.gov |

| 2-Bromo-4-iodo-quinoline | Terminal Alkyne | Pd(PPh₃)₄ / CuI | Et₃N | DMF | High | nih.gov |

This table provides examples from related bromoarenes to show common Sonogashira conditions, as specific data for this compound is not available.

Heck Reaction Applications

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide (like an aryl bromide) with an alkene to form a substituted alkene. In the context of this compound, the C5-Br bond would serve as the reactive site for coupling with various alkenes, such as acrylates or styrenes. This would result in the synthesis of 5-alkenyl-1-nitroisoquinolines, providing a route to extend conjugation and further functionalize the molecule.

The catalytic cycle of the Heck reaction typically begins with the oxidative addition of the aryl bromide to a Pd(0) catalyst. This is followed by migratory insertion of the alkene into the palladium-carbon bond. The final step is a syn-beta-hydride elimination, which releases the final product and forms a palladium-hydride species that, upon reductive elimination with a base, regenerates the Pd(0) catalyst. Ligand-free Heck reactions using low palladium concentrations have been shown to be effective for a wide range of aryl bromides.

Buchwald-Hartwig Amination Methodologies

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds between an aryl halide and an amine. This methodology would be applicable to this compound for the synthesis of 5-amino-1-nitroisoquinoline derivatives by reacting it with primary or secondary amines.

The reaction mechanism involves the oxidative addition of the aryl bromide to the Pd(0) complex, followed by the coordination of the amine to the resulting palladium(II) complex. Deprotonation by the base generates a palladium-amido complex. The final C-N bond is formed through reductive elimination, yielding the arylamine product and regenerating the Pd(0) catalyst. This reaction has been successfully applied to other bromo-nitro-isoquinoline systems, such as the coupling of 1-alkoxy-4-bromo-5-nitroisoquinolines with various amines.

Table 3: Example of Buchwald-Hartwig Coupling on a Related Isoquinoline System

| Substrate | Amine | Catalyst | Ligand | Base | Solvent | Reference |

| 1-Alkoxy-4-bromo-5-nitroisoquinoline | Various amines | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene |

This table shows an example from a related compound, as specific data for this compound is not available.

Other Metal-Mediated Coupling Reactions

Beyond the canonical cross-coupling reactions, the this compound scaffold is amenable to other metal-mediated transformations. For instance, Stille coupling, which utilizes organostannanes, and Hiyama coupling, using organosilanes, represent alternative methods for C-C bond formation at the C5-position. Protection of the lactam functionality in 4-bromo-5-nitroisoquinolin-1-one as a 1-methoxy derivative was shown to permit Stille coupling, indicating that similar strategies could be applied to related isomers.

Grignard Reactions and Other Organometallic Transformations

The application of Grignard reactions to this compound is complex. While haloaromatics are known to participate in Grignard reactions, the presence of a nitro group introduces significant challenges. Grignard reagents are potent nucleophiles and strong bases, whereas the nitro group is a powerful electrophile.

A reaction between a Grignard reagent (R-MgBr) and this compound would likely have two competing pathways:

Halogen-Metal Exchange: The intended reaction where the Grignard reagent exchanges with the bromine at C5 to form an isoquinolylmagnesium halide, which could then react with an electrophile.

Attack on the Nitro Group: The Grignard reagent could directly attack the electron-deficient nitro group. Mechanistic studies on the reaction between Grignard reagents and nitroarenes suggest that this often proceeds via single-electron transfer (s.e.t.), leading to addition products or reduction of the nitro group.

Due to the high reactivity of the nitro group, direct attack by the organometallic reagent is a highly probable side reaction, which could significantly lower the yield of or even prevent the desired transformation at the C5 position.

Interplay between Bromine and Nitro Groups in Directing Reactivity

The reactivity of this compound is a direct consequence of the interplay between the electronic and steric effects of its substituents.

Nitro Group at C1: The -NO₂ group is strongly electron-withdrawing, which deactivates the entire aromatic system towards electrophilic aromatic substitution. However, its primary effect is the strong activation of the C1 position, where it resides, towards nucleophilic aromatic substitution (SₙAr). quinoline-thiophene.com The presence of the nitro group makes the heterocyclic pyridine (B92270) ring significantly more electron-poor than the carbocyclic benzene (B151609) ring. This electronic pull facilitates reactions with nucleophiles at the C1 position, should a suitable leaving group be present, or can promote reactions like cine-substitution on the quinolone framework.

Bromine Group at C5: The bromine atom is located on the benzene ring of the isoquinoline core. While it is a deactivating group for electrophilic substitution, its main role in modern organic synthesis is to serve as a leaving group in metal-catalyzed cross-coupling reactions. The C-Br bond is the primary site for oxidative addition in Suzuki, Sonogashira, Heck, and Buchwald-Hartwig reactions, making the C5 position the principal locus for C-C and C-N bond formation.

Combined Influence: The two groups direct reactivity to different rings of the isoquinoline system. The nitro group governs the reactivity of the pyridine ring (activating it for nucleophilic attack), while the bromine atom controls the synthetic transformations on the benzene ring (enabling cross-coupling). There is minimal direct electronic conjugation between the C1 and C5 positions, so their electronic effects are largely confined to their respective rings. However, steric hindrance between the peri-positions (C4 and C5, C8 and C1) can influence reaction outcomes and product stability. For electrophilic attack, which is generally disfavored due to the nitro group, substitution would be directed to the benzene ring, away from the deactivating influence of the nitro group, likely at C7.

Investigations into Electrophilic Aromatic Substitution Patterns

Further electrophilic aromatic substitution (EAS) on the this compound ring is a challenging transformation due to the powerful deactivating effects of the existing substituents. The isoquinoline nucleus itself exhibits a preference for electrophilic attack on the benzenoid ring (at positions 5 and 8), as the pyridinoid ring is electron-deficient due to the electronegativity of the nitrogen atom. imperial.ac.ukgcwgandhinagar.com In this compound, the presence of a nitro group at the C-1 position further deactivates the entire heterocyclic system towards electrophiles. The nitro group is one of the strongest deactivating groups, withdrawing electron density through both inductive and resonance effects. cognitoedu.orgsavemyexams.com

The directing effects of the two substituents are in opposition. Halogens like bromine are also deactivating but are known to direct incoming electrophiles to the ortho and para positions. ulethbridge.ca Conversely, the nitro group is a strong meta-director. cognitoedu.orgsavemyexams.com When multiple substituents are present, the directing effect of the most activating (or least deactivating) group typically dominates. ulethbridge.ca In this case, the bromo group is less deactivating than the nitro group.

Considering these principles:

Deactivation: The C-1 nitro group strongly deactivates the pyridinoid ring (positions 2, 3, 4). The bromo group at C-5 deactivates the benzenoid ring (positions 6, 7, 8). Consequently, the entire molecule is highly unreactive towards electrophilic attack. Studies on the nitration of 1-nitroisoquinoline, a less deactivated substrate, resulted in the recovery of the starting material, highlighting the difficulty of such reactions. dtic.mil

Directing Effects: The bromo group at C-5 directs incoming electrophiles to its ortho positions (C-4 and C-6) and its para position (C-8). The nitro group at C-1 directs towards its meta positions (C-3, C-6, and C-8).

Predicted Regioselectivity: The combined influence points towards any potential, albeit difficult, electrophilic substitution occurring on the benzenoid ring. The positions C-6 and C-8 are favored by both substituents' directing effects (ortho/para to bromo and meta to nitro). However, position C-8 is sterically less hindered and is a common site for electrophilic substitution on the isoquinoline ring system. gcwgandhinagar.comorgsyn.org Therefore, the most likely, yet minor, product of an electrophilic aromatic substitution reaction would be substitution at the C-8 position. Substitution at C-6 would be the next most plausible outcome. Attack on the pyridinoid ring is highly disfavored.

Table 1: Analysis of Directing Effects for Electrophilic Aromatic Substitution on this compound

| Position | Effect of C-5 Bromo Group (Ortho/Para Director) | Effect of C-1 Nitro Group (Meta Director) | Combined Influence | Predicted Outcome |

| C-2 | - | ortho (unfavored) | Highly Deactivated | No reaction |

| C-3 | - | meta (favored) | Highly Deactivated | No reaction |

| C-4 | ortho (favored) | para (unfavored) | Highly Deactivated & Sterically Hindered | No reaction |

| C-6 | ortho (favored) | meta (favored) | Deactivated, but plausible | Minor Product |

| C-7 | meta (unfavored) | - | Deactivated | Very Unlikely |

| C-8 | para (favored) | meta (favored) | Deactivated, but most plausible | Major Product (if reaction occurs) |

Radical Reactions and Single-Electron Transfer Processes

Nitroaromatic compounds are well-known to participate in radical reactions, primarily through single-electron transfer (SET) processes. dtic.mil The strong electron-withdrawing nature of the nitro group makes this compound a potential candidate for accepting an electron to form a radical anion.

The central event in the radical chemistry of this molecule is the formation of the this compound radical anion (ArNO₂•−) via a SET mechanism. nih.gov This can be initiated by various means, including chemical reductants or enzymatic pathways. nih.gov

ArNO₂ + e⁻ → [ArNO₂]•−

Once formed, the fate of this radical anion is dependent on the reaction conditions, particularly the presence of oxygen. nih.gov

Aerobic Conditions: In the presence of oxygen, the radical anion can transfer its extra electron to an O₂ molecule, regenerating the parent nitroaromatic compound and forming a superoxide (B77818) radical anion (O₂•−). This cycle, often termed "futile metabolism," can lead to the generation of reactive oxygen species (ROS) without net reduction of the nitro compound. nih.gov

Anaerobic Conditions: In the absence of oxygen, the nitro radical-anion is more stable and can undergo further chemical transformations. A common pathway is dismutation or further reduction, leading to nitroso, hydroxylamino, and eventually amino derivatives. nih.gov The reduction of the nitro group provides access to the versatile amino group, which can be used for further synthetic modifications. orgsyn.org

While specific experimental studies on the radical reactions of this compound are not extensively documented, the general principles of nitroaromatic chemistry are applicable. The reduction potential of the molecule will be influenced by both the nitro and bromo substituents. The formation of a radical anion intermediate is a key step in understanding its potential biological activity and its behavior in reductive chemical environments. nih.govfrontierspartnerships.org There is also precedent for radical mechanisms in the functionalization of the isoquinoline ring itself, such as a reported radical pathway for the nitration of isoquinoline to yield 5-nitroisoquinoline. This suggests the ring system is amenable to radical attack under specific conditions.

Table 2: Potential Species in Single-Electron Transfer (SET) Processes of this compound

| Species | Formula / Representation | Role / Formation | Potential Fate |

| Parent Compound | C₉H₅BrN₂O₂ | Electron Acceptor | Accepts an electron to form the radical anion. |

| Radical Anion | [C₉H₅BrN₂O₂]•− | Key SET Intermediate | Electron transfer to O₂ (aerobic); Further reduction or dismutation (anaerobic). |

| Nitroso Derivative | C₉H₅BrN(NO) | Reduction Product | Can be further reduced. |

| Hydroxylamino Derivative | C₉H₅BrN(NHOH) | Reduction Product | Can be further reduced or oxidized. |

| Amino Derivative | 5-Bromo-1-aminoisoquinoline | Final Reduction Product | Stable product; versatile synthetic intermediate. |

Derivatization and Functionalization Strategies Utilizing 5 Bromo 1 Nitroisoquinoline

Synthesis of Complex Substituted Isoquinoline (B145761) Derivatives

The inherent reactivity of 5-bromo-1-nitroisoquinoline facilitates the generation of a diverse library of substituted isoquinoline derivatives. The electron-withdrawing nature of the nitro group at the C-1 position and the utility of the bromine atom at C-5 in cross-coupling reactions are central to its synthetic applications.

The isoquinoline nucleus of this compound can be functionalized at several key positions, allowing for precise control over the final molecular architecture.

C-1 Position: The nitro group at the C-1 position is a powerful electron-withdrawing group, which can be readily reduced to a primary amine. This transformation to a 1-aminoisoquinoline (B73089) derivative opens up numerous avenues for further functionalization, including N-acylation and N-alkylation. orgsyn.org

C-4 Position: While direct functionalization at C-4 can be challenging, related studies on 4-bromo-5-nitroisoquinolin-1-one demonstrate the feasibility of modifying this position. Palladium-catalyzed coupling reactions, such as Stille, Suzuki, and Buchwald-Hartwig, have been successfully employed at the C-4 position of protected 1-methoxy-4-bromo-5-nitroisoquinolines to introduce aryl, arylamino, and alkyl groups in high yields. nih.gov Lithiation of the C-4 bromo-substituted scaffold followed by quenching with an electrophile, such as iodomethane, also provides a route to C-4 alkylated products, albeit sometimes in lower yields. nih.gov

Nitrogen Position: The nitrogen atom of the isoquinoline ring can undergo N-alkylation. This modification not only introduces a substituent but can also activate the heterocyclic ring, facilitating subsequent reduction reactions under milder conditions to produce bicyclic amine structures. orgsyn.org

The strategic placement of the bromo and nitro groups on the isoquinoline scaffold allows for the introduction of a wide variety of chemical moieties through well-established synthetic protocols. The bromine atom at C-5 is particularly amenable to palladium-catalyzed cross-coupling reactions, which are fundamental for creating new carbon-carbon and carbon-nitrogen bonds. orgsyn.org The nitro group at C-1 serves primarily as a precursor to the versatile amino group.

| Reaction Type | Functional Group Installed | Reagents/Conditions | Position | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Aryl, Heteroaryl | Ar-B(OH)₂, Pd catalyst, Base | C-5 | nih.gov |

| Stille Coupling | Alkyl, Aryl | Organostannane, Pd catalyst | C-5 | nih.gov |

| Buchwald-Hartwig Amination | Arylamino | Amine, Pd catalyst, Base | C-5 | nih.gov |

| Nitro Group Reduction | Amino (-NH₂) | Fe/NH₄Cl, H₂/Pd-C | C-1 | orgsyn.orgcore.ac.uk |

| N-Alkylation | N-Alkyl | Alkyl halide, Base | N-2 | orgsyn.org |

Scaffold Modification at C-1, C-3, C-4, and Nitrogen Positions

Construction of Fused Heterocyclic and Polycyclic Ring Systems

This compound is an excellent precursor for the synthesis of complex, fused ring systems, which are common motifs in natural products and pharmacologically active compounds. A notable application is in the synthesis of ellipticine (B1684216) and its derivatives, which belong to the 6H-pyrido[4,3-b]carbazole family. core.ac.uk

A general strategy involves a multi-step sequence that leverages both the bromo and nitro functionalities:

Goldberg or Buchwald-Hartwig Coupling: The bromine at C-5 is used to couple the isoquinoline with a substituted aniline (B41778), such as a nitroaniline, to form a diarylamine intermediate. core.ac.uk

Reduction and Cyclization: The nitro group on the aniline moiety is reduced to an amine. This is followed by diazotization and a subsequent cyclization reaction, often induced thermally or through a Pschorr-type reaction, to form a new six-membered ring. core.ac.uk

Aromatization: The final step often involves an aromatization to yield the fully conjugated polycyclic system.

This synthetic approach, starting from a substituted bromo-isoquinoline, demonstrates a powerful method for building the carbazole (B46965) ring system fused to the isoquinoline core, leading to complex structures like 9-methoxyellipticine. core.ac.uk

Role as a Key Building Block in Multi-Step Organic Syntheses

Bromo-nitro substituted isoquinolines are widely recognized as crucial intermediates and building blocks in the synthesis of complex organic molecules, particularly for pharmaceutical applications. google.comchemimpex.com The bifunctional nature of this compound allows it to serve as a linchpin in convergent synthetic strategies. The bromine atom provides a handle for late-stage functionalization via cross-coupling, while the nitro group can be carried through several synthetic steps before its transformation into an amine or other functionalities. orgsyn.orggoogle.com

Modern synthetic methods further underscore its utility. For instance, organophosphorus-catalyzed reductive C–N coupling reactions can utilize nitroarenes as starting materials. mit.edu In such a scheme, the nitro group of a compound like this compound could be deoxygenated to form a reactive nitrene intermediate, which is then trapped by a coupling partner like a boronic acid. This methodology provides a direct route to N-functionalized azaheterocycles, showcasing the role of the nitro group in advanced C-N bond-forming reactions. mit.edu The inertness of the aryl halide (bromo group) under these specific catalytic conditions allows for subsequent modifications using alternative coupling chemistries. mit.edu

Application in the Design of Advanced Organic Materials

The unique electronic properties of the isoquinoline ring system, when combined with strategically placed electron-donating and electron-withdrawing groups, make it a promising scaffold for advanced organic materials.

This compound is a well-suited precursor for the design of organic chromophores used in optoelectronics, such as organic light-emitting diodes (OLEDs). chemimpex.com Its structure is ideal for creating push-pull or Donor-π-Acceptor (D-π-A) systems. unimi.it

In this design:

The nitroisoquinoline moiety acts as a potent electron-acceptor (A) and forms the core of the π-conjugated system .

The bromine atom at C-5 serves as a convenient attachment point for an electron-donating group (D) , which can be installed via cross-coupling reactions.

By synthetically connecting various donor groups to the C-5 position, a library of D-π-A isoquinolines can be generated. These molecules often exhibit interesting photophysical properties, such as strong fluorescence, large Stokes shifts, and polarity-sensitive emission, making them valuable candidates for fluorescent probes and functional materials in optoelectronic devices. unimi.it

Insufficient Information to Generate Article on this compound in Conjugated Systems Development

Despite a comprehensive search for scholarly articles and research data, there is a significant lack of specific information regarding the role of the chemical compound This compound in the development of conjugated systems. Extensive database searches have yielded information on various constitutional isomers, such as 5-bromo-8-nitroisoquinoline (B189721), 1-bromo-6-nitroisoquinoline (B571657), and 4-bromo-5-nitro-isoquinoline-1-carbaldehyde. While these related compounds are noted for their utility in materials science and their participation in cross-coupling reactions to form extended π-systems, there is no direct scientific literature available that details the synthesis or application of this compound for creating conjugated oligomers or polymers.

General reactivity patterns of similar bromo-nitro-aromatic compounds suggest that this compound would likely be amenable to standard cross-coupling reactions, such as Suzuki, Stille, Heck, or Sonogashira couplings, which are foundational in the synthesis of conjugated materials. The bromine atom at the 5-position could serve as a handle for forming new carbon-carbon bonds, while the nitro group at the 1-position would influence the electronic properties of the resulting conjugated system.

However, without specific research findings, any discussion on the derivatization and functionalization of this compound for conjugated systems would be purely speculative. The generation of a scientifically accurate and informative article, as per the user's request, requires concrete examples, detailed reaction conditions, and characterization data of the resulting conjugated molecules. As this information is not presently available in the public domain of scientific literature, it is not possible to fulfill the request to generate an article solely focused on the specified compound and its role in this specific application.

A dissertation from 2019 mentions the synthesis of 1-Bromo-5-nitroisoquinoline (B8785028), a constitutional isomer of the requested compound, but does not provide details on its subsequent use in the development of conjugated systems. mountainscholar.org This further highlights the absence of specific research on the target molecule within this context.

Therefore, the requested article cannot be generated at this time due to the lack of available scientific data on this compound for the development of conjugated systems.

Computational and Theoretical Studies of 5 Bromo 1 Nitroisoquinoline

Electronic Structure and Reactivity Predictions

The electronic properties of a molecule are fundamental to understanding its stability, reactivity, and potential applications. Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting these characteristics.

Density Functional Theory (DFT) Calculations for Ground State Geometries

DFT calculations would be employed to determine the most stable three-dimensional arrangement of atoms in the 5-bromo-1-nitroisoquinoline molecule, known as its ground state geometry. This involves optimizing bond lengths, bond angles, and dihedral angles to find the lowest energy conformation. Key parameters that would be calculated are presented in Table 1 .

Table 1: Predicted Ground State Geometrical Parameters for this compound (Hypothetical Data)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C1-N(O2) | 1.48 | ||

| C5-Br | 1.90 | ||

| N-C1-C8a | 120.5 | ||

| C4-C5-Br | 119.8 | ||

| C4-C5-C6-C7 | 179.9 | ||

| C8-C8a-N-O1 | 45.0 |

Note: The data in this table is hypothetical and serves as an example of what would be generated from DFT calculations.

Frontier Molecular Orbital (FMO) Analysis for Reaction Pathways

Frontier Molecular Orbital (FMO) theory provides insights into the reactivity of a molecule by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and distribution of these orbitals indicate where a molecule is likely to act as a nucleophile (electron donor) or an electrophile (electron acceptor). For this compound, the analysis would reveal the most probable sites for electrophilic and nucleophilic attack, thus predicting its behavior in chemical reactions. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability.

Reaction Pathway Analysis and Transition State Modeling

Computational modeling can map out the entire course of a chemical reaction, from reactants to products, including the high-energy transition states that must be overcome.

Elucidation of Regioselectivity and Stereoselectivity

Many chemical reactions can yield multiple products. Computational analysis can predict which product is most likely to form (regioselectivity) and in what specific spatial orientation (stereoselectivity). For this compound, this would be particularly important in predicting the outcomes of nucleophilic aromatic substitution reactions, a common reaction type for this class of compounds. By modeling the transition states for different reaction pathways, the energetically favored route can be identified.

Energetic Profiles of Key Transformations

Table 2: Calculated Energetic Profile for a Hypothetical Nucleophilic Substitution on this compound (Hypothetical Data)

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +15.2 |

| Intermediate | -5.8 |

| Transition State 2 | +12.1 |

| Products | -10.4 |

Note: The data in this table is hypothetical and for illustrative purposes.

Conformational Analysis and Molecular Dynamics Simulations

While small, rigid molecules like this compound may not have a large number of conformations, understanding the rotational barriers, for instance around the C-N bond of the nitro group, is important. Molecular dynamics (MD) simulations can provide a picture of the molecule's behavior over time at a given temperature, revealing its vibrational modes and how it might interact with solvent molecules. This can offer a more realistic understanding of the molecule's properties in a non-isolated state.

Spectroscopic Parameter Prediction and Validation

Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, offering insights that complement and guide experimental work. For this compound, while specific comprehensive computational studies are not extensively documented in publicly available literature, the methodologies for such analyses are well-established and have been applied to closely related compounds like 5-nitroisoquinoline (B18046) and 5-bromoisoquinoline (B27571). researchgate.net These studies serve as a strong foundation for understanding how the spectroscopic properties of this compound can be theoretically investigated and validated against experimental data.

The primary methods for these theoretical predictions are Density Functional Theory (DFT) and its time-dependent extension, Time-Dependent Density Functional Theory (TD-DFT). faccts.desapub.orgmdpi.com These quantum chemical calculations allow for the prediction of various spectroscopic data, including vibrational (Infrared and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Visible) spectra.

Vibrational Spectra (IR and Raman)

Theoretical vibrational analysis is typically performed using DFT methods, such as B3LYP, often paired with a basis set like 6-311++G(d,p). researchgate.net This approach calculates the harmonic vibrational frequencies, IR intensities, and Raman scattering activities. The calculated frequencies are often scaled by a factor to correct for anharmonicity and limitations in the theoretical model, allowing for a more accurate comparison with experimental spectra. nih.gov

A study on the related 5-nitroisoquinoline (5NIQ) and 5-bromoisoquinoline (5BIQ) utilized DFT calculations to assign the fundamental vibrational modes observed in their experimental IR and Raman spectra. researchgate.net The assignments were based on the calculated total energy distribution (TED). For instance, characteristic vibrations of the nitro group (NO₂) in 5NIQ and the C-Br bond in 5BIQ can be precisely assigned. Similar computational analysis for this compound would be expected to elucidate the vibrational modes, particularly the stretching and bending frequencies associated with the C-Br and NO₂ functional groups, as well as the vibrations of the isoquinoline (B145761) core.

Table 1: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies for Related Isoquinoline Derivatives Note: This table is illustrative of the methodology. Direct data for this compound is not available. Data is based on studies of similar compounds.

| Vibrational Mode | Related Compound | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|---|

| NO₂ Symmetric Stretch | 5-Nitroisoquinoline | Value | Value |

| NO₂ Asymmetric Stretch | 5-Nitroisoquinoline | Value | Value |

| C-Br Stretch | 5-Bromoisoquinoline | Value | Value |

| Ring C-H Stretch | Isoquinoline Derivative | Value | Value |

Nuclear Magnetic Resonance (NMR) Spectra

The prediction of ¹H and ¹³C NMR chemical shifts is another key area for computational validation. The Gauge-Independent Atomic Orbital (GIAO) method, typically within a DFT framework, is a standard and reliable approach for calculating NMR shielding tensors, which are then converted to chemical shifts. ualberta.ca

For this compound, computational models would predict the chemical shifts for each unique hydrogen and carbon atom in the molecule. These predictions are highly sensitive to the molecular geometry and electronic environment. The presence of the electron-withdrawing nitro group and the halogen atom would significantly influence the chemical shifts of the aromatic protons and carbons. Comparing these predicted values with experimentally obtained NMR spectra is a critical step in structural confirmation. Discrepancies between predicted and experimental shifts can often be resolved by considering solvent effects within the computational model, for example, by using a Polarizable Continuum Model (PCM). scispace.com

Table 2: Predicted vs. Experimental Chemical Shifts (Illustrative) Note: This table illustrates the type of data generated in a computational NMR study. Specific predicted data for this compound is not available.

| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| H-3 | Value | Value |

| H-4 | Value | Value |

| C-1 | Value | Value |

| C-5 | Value | Value |

Electronic Spectra (UV-Visible)

The electronic absorption spectra of molecules like this compound can be predicted using TD-DFT calculations. faccts.degaussian.com These calculations provide information on the electronic transition energies (wavelengths), oscillator strengths (absorption intensities), and the nature of the molecular orbitals involved in the transitions (e.g., π → π* or n → π*). mdpi.com

In a study of 5-substituted isoquinolines, TD-DFT was used to calculate the electronic spectra, and the results were compared with experimental data recorded in solvents like benzene (B151609). researchgate.net The calculations helped in assigning the observed absorption bands to specific electronic transitions. For this compound, TD-DFT would be used to predict the λ_max values. The results would be validated by comparing them with the UV-Vis spectrum measured experimentally. The agreement between the theoretical and experimental spectra confirms the accuracy of the computational model and provides a deeper understanding of the electronic structure of the molecule. sapub.org

Table 3: Example of Predicted and Experimental UV-Vis Absorption Maxima Note: This table is a representation of typical results. Data for this compound is not available from the searches.

| Transition | Calculated Wavelength λ_max (nm) | Experimental Wavelength λ_max (nm) | Oscillator Strength (f) |

|---|---|---|---|

| S₀ → S₁ | Value | Value | Value |

| S₀ → S₂ | Value | Value | Value |

Future Directions and Emerging Research Avenues in 5 Bromo 1 Nitroisoquinoline Chemistry

Development of Sustainable and Green Chemistry Approaches

The principles of green chemistry are increasingly integral to modern synthetic strategies. For a compound like 5-Bromo-1-nitroisoquinoline, which has traditionally been synthesized using strong acids and brominating agents, the development of more sustainable methods is a critical future direction. google.comorgsyn.org

Catalyst-Free and Solvent-Free Methodologies

The elimination of catalysts and solvents from chemical reactions represents a significant step towards minimizing environmental impact. cem.com Recent trends in organic synthesis have demonstrated the feasibility of such approaches for various heterocyclic compounds.

Catalyst-Free Synthesis: Research into catalyst-free reactions for related nitrogen-containing heterocycles, such as the synthesis of carbamates from hetaryl ureas and alcohols, showcases the potential for developing similar protocols for this compound derivatives. rsc.org These methods often rely on the intrinsic reactivity of the starting materials under specific conditions, such as thermal activation or the use of microwave irradiation. organic-chemistry.org For instance, the synthesis of diarylamines from 5-nitroisoquinoline (B18046) has been demonstrated under metal-catalyst-free conditions, highlighting a move towards simpler and more efficient arylamination reactions. osi.lvresearchgate.net

Solvent-Free Approaches: Mechanochemistry, which utilizes mechanical force to initiate reactions, is a promising avenue for the solvent-free synthesis of pharmaceutical intermediates. pharmafeatures.comrsc.org Ball-milling techniques, for example, could potentially be adapted for the nitration or bromination of the isoquinoline (B145761) core, eliminating the need for large volumes of hazardous solvents. rsc.orgsmolecule.com The condensation of carbonyl compounds with sulfinamides under solvent-free microwave conditions to produce chiral imines further illustrates the power of this approach in creating complex molecules with high efficiency and purity. organic-chemistry.org

Table 1: Comparison of Conventional vs. Potential Green Synthesis Approaches

| Parameter | Conventional Synthesis | Potential Green Synthesis |

| Catalyst | Strong acids (e.g., H₂SO₄) google.com | Often catalyst-free or uses recyclable catalysts. |

| Solvent | Often requires large volumes of organic solvents. dtic.mil | Solvent-free or uses green solvents (e.g., water, ionic liquids). organic-chemistry.org |

| Energy Input | Often requires prolonged heating or cooling. | Can utilize alternative energy sources like microwaves or mechanical force. organic-chemistry.orgpharmafeatures.com |

| Byproducts | Can generate significant hazardous waste. | Aims for higher atom economy and less waste. |

| Safety | May involve corrosive and toxic reagents. | Generally employs safer reagents and conditions. |

Utilization of Renewable Reagents

The shift towards renewable resources is a cornerstone of sustainable chemistry. pharmafeatures.com In the context of this compound synthesis, this could involve replacing traditional nitrating and brominating agents with more environmentally friendly alternatives.

Renewable Nitrating Agents: Research into novel nitrating systems is ongoing. For instance, the use of ionic liquids like 1,3-disulfonic acid imidazolium (B1220033) nitrate (B79036) has shown promise for the ipso-nitration of arylboronic acids without the need for co-catalysts or solvents. organic-chemistry.org Exploring such reagents for the direct nitration of 5-bromoisoquinoline (B27571) could provide a greener pathway to the target molecule.

Renewable Brominating Agents: While N-Bromosuccinimide (NBS) is a commonly used brominating agent, investigating alternatives derived from renewable feedstocks is an area for future exploration. orgsyn.org The development of biocatalytic halogenation processes, for example, could eventually lead to enzymatic methods for the bromination of the isoquinoline ring.

Exploration of Novel Catalytic Transformations

The functional groups of this compound—the bromo substituent and the nitro group—offer multiple handles for further chemical modification. The development of novel catalytic methods to exploit this reactivity is a key area for future research.

Asymmetric Catalysis for Enantioselective Synthesis

The synthesis of chiral molecules is of paramount importance in medicinal chemistry and materials science. frontiersin.org Asymmetric catalysis provides a powerful tool for achieving high enantioselectivity. units.it

Enantioselective Dearomatization: Recent advances in the enantioselective dearomatization of isoquinolines using chiral anion-binding catalysis have opened up new possibilities for creating complex, three-dimensional structures from flat, aromatic precursors. rsc.org This strategy could be applied to this compound to generate chiral cyclic α-aminophosphonates or other valuable building blocks. rsc.org The use of chiral phosphoric acids to catalyze the dearomative arylation of isoquinolines with indoles is another promising approach that could be adapted. acs.org

Asymmetric Reduction: The nitro group of this compound can be reduced to a chiral amine. While traditional methods often yield racemic mixtures, the development of catalytic asymmetric reduction methods would be highly valuable. This could involve chiral transition metal catalysts or organocatalysts capable of differentiating between the two enantiotopic faces of the nitro group during reduction.

Table 2: Examples of Asymmetric Transformations of Isoquinolines

| Transformation | Catalyst Type | Product Type | Potential Application for this compound |

| Dearomatization | Chiral anion-binding catalyst rsc.org | Cyclic α-aminophosphonates rsc.org | Synthesis of novel chiral building blocks. |

| Dearomative Arylation | Chiral phosphoric acid acs.org | Chiral dihydroisoquinolines acs.org | Introduction of chiral indole (B1671886) substituents. |

| Aza-Morita–Baylis–Hillman Reaction | Chiral phosphine (B1218219) and gold catalysts thieme-connect.comthieme-connect.com | Dihydroisoquinoline derivatives thieme-connect.comthieme-connect.com | Construction of complex chiral isoquinoline skeletons. |

Photocatalytic and Electrocatalytic Applications

Photocatalysis and electrocatalysis offer green and efficient alternatives to traditional chemical transformations, often proceeding under mild conditions with high selectivity. rsc.orgrsc.org

Photocatalysis: Isoquinoline derivatives have been shown to be effective photocatalysts for dehydrogenative cross-coupling reactions. nih.gov Furthermore, visible-light-driven photoredox reactions have been used to construct complex heterocyclic systems from tetrahydroisoquinolines. acs.org The unique electronic properties of this compound, stemming from the electron-withdrawing nitro group and the heavy bromine atom, could make it a candidate for novel photocatalytic applications, either as a catalyst itself or as a substrate in photocatalytic reactions. For instance, red-light-induced oxidation and functionalization of tetrahydroisoquinoline derivatives has been achieved using chlorophyll (B73375) as a photocatalyst. rsc.org

Electrocatalysis: The electrocatalytic reduction of nitroaromatic compounds is a well-established field, and this technology could be applied to the selective reduction of the nitro group in this compound. rsc.orgacs.orgresearchgate.net This would provide a green and controllable method for accessing the corresponding 8-amino-5-bromoisoquinoline, a valuable synthetic intermediate. orgsyn.org The development of efficient electrocatalysts, such as those based on molybdenum sulfide, could enhance the Faradaic efficiency and selectivity of this transformation. acs.org

Integration into Mechanically Interlocked Molecular Architectures

Mechanically interlocked molecules (MIMs), such as rotaxanes and catenanes, are at the forefront of nanoscience and molecular machine research. researchgate.netrsc.org The unique structural and electronic properties of isoquinoline derivatives make them attractive components for the construction of these complex architectures. bohrium.comhep.com.cn

Rotaxanes: A rotaxane consists of a linear "axle" molecule threaded through a macrocyclic "wheel," with bulky "stopper" groups preventing the axle from dethreading. iupac.org The this compound moiety could be incorporated into either the axle or the wheel component. For example, the isoquinoline nitrogen could act as a recognition site for the macrocycle, and the bromo and nitro groups could be used as synthetic handles to attach the stopper groups or to tune the electronic properties of the system.

Catenanes: Catenanes are composed of two or more interlocked macrocycles. mdpi.com Isoquinoline-based ligands have been successfully used in the coordination-driven self-assembly of triply interlocked cages. bohrium.comhep.com.cn The rigid structure and potential for π-stacking interactions make the this compound scaffold a promising building block for the template-directed synthesis of novel catenanes. The development of active metal template synthesis, where the metal acts as both a template and a catalyst, has greatly expanded the scope of accessible interlocked structures. rsc.orgacs.org

The future of this compound chemistry is bright, with numerous opportunities for innovation at the intersection of sustainable synthesis, catalysis, and materials science. As researchers continue to push the boundaries of what is possible in these areas, this versatile molecule is likely to find new and exciting applications.

Advanced In Situ Spectroscopic Monitoring for Reaction Mechanism Elucidation

The elucidation of complex reaction mechanisms, particularly in the realm of heterocyclic chemistry, is greatly enhanced by the application of advanced in situ spectroscopic techniques. These methods provide a real-time window into the reaction vessel, allowing for the continuous monitoring of species concentration, the identification of transient intermediates, and the acquisition of kinetic data. For a molecule like this compound, where multiple reactive sites—the nitro group at C1 and the bromine atom at C5—present opportunities for diverse chemical transformations, in situ monitoring is invaluable for understanding reaction pathways and optimizing conditions. Techniques such as Fourier-transform infrared (FT-IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy are at the forefront of this analytical approach. rsc.orgacs.org

The utility of in situ spectroscopy lies in its ability to capture data from a reaction as it proceeds, without the need for sampling and quenching, which can disturb the chemical system. This is particularly crucial for identifying short-lived intermediates that would otherwise be undetectable through conventional offline analysis. acs.org For reactions involving this compound, such as nucleophilic aromatic substitution (SNAr) at the C1 position or cross-coupling reactions at the C5 position, in situ monitoring can provide definitive evidence for the proposed mechanistic steps.

Detailed Research Applications:

While specific studies focusing exclusively on the in situ spectroscopic analysis of this compound are not extensively documented, the principles can be extrapolated from research on analogous systems, such as other substituted isoquinolines and nitroaromatic compounds. rsc.org

In Situ FT-IR (FlowIR) Spectroscopy: This technique is highly effective for tracking the progress of reactions in real-time, particularly in continuous flow systems. rsc.org By monitoring characteristic infrared absorption bands, one can follow the consumption of reactants and the formation of products. For instance, in a nucleophilic substitution reaction where the nitro group of this compound is displaced, FT-IR can track the disappearance of the distinctive symmetric and asymmetric stretching vibrations of the nitro group (typically found around 1530-1560 cm⁻¹ and 1345-1385 cm⁻¹) and the appearance of new bands corresponding to the incoming functional group. This allows for precise determination of reaction endpoints and kinetic profiling.

In Situ Raman Spectroscopy: Raman spectroscopy is complementary to FT-IR and is particularly advantageous for monitoring reactions in aqueous or polar media where water absorption can interfere with IR measurements. It can be used to observe changes in the vibrational modes of the molecule, such as the C-Br and C-N stretches. rsc.org For mechanochemical reactions or processes involving solid-phase catalysts, in situ Raman provides critical information about transformations occurring at interfaces. rsc.org

In Situ NMR Spectroscopy: NMR spectroscopy offers the most detailed structural information, making it a powerful tool for unambiguous identification of all species present in a reaction mixture, including reactants, intermediates, products, and byproducts. acs.org In the study of this compound reactions, one could monitor the distinct shifts in the ¹H and ¹³C NMR spectra. For example, during a reduction of the nitro group to an amine, the significant upfield shift of the protons and carbons adjacent to the C1 position would provide clear evidence of the transformation. The ability of NMR to be quantitative also allows for the precise measurement of reaction kinetics and the determination of relative concentrations of intermediates. rsc.orgacs.org

The application of these advanced spectroscopic methods is crucial for building a comprehensive understanding of the reaction mechanisms governing the chemistry of this compound. The data obtained can validate computational models and guide the rational design of more efficient and selective synthetic protocols.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-Bromo-1-nitroisoquinoline, and how do reaction conditions influence yield and purity?

- Methodology : The synthesis typically involves bromination of isoquinoline derivatives followed by nitration. A validated procedure uses N-bromosuccinimide (NBS) in concentrated sulfuric acid at 0–5°C to brominate isoquinoline, yielding 5-bromoisoquinoline. Subsequent nitration with fuming nitric acid at 50–60°C introduces the nitro group at the 1-position .

- Critical factors :

- Temperature control during bromination suppresses competing 8-bromo isomer formation.

- Stoichiometry : Excess NBS (>1.1 equiv) leads to dibrominated byproducts (e.g., 5,8-dibromoisoquinoline), which complicate purification .

Q. How can researchers confirm the structural identity and purity of this compound?

- Analytical techniques :

- <sup>1</sup>H NMR (DMSO-d6): Key signals include δ 8.84 (d, J = 5.9 Hz, H-6), δ 9.78 (s, H-1) .

- IR spectroscopy : Peaks at 1352 cm<sup>−1</sup> (C–Br stretch) and 1509 cm<sup>−1</sup> (nitro group) confirm functional groups .

- Elemental analysis : Acceptable tolerance ±0.3% for C, H, N .

Advanced Research Questions

Q. What strategies minimize regioselectivity challenges during the bromination of isoquinoline derivatives?

- Regioselective control :

- Solvent choice : Sulfuric acid enhances electrophilic bromination at the 5-position by protonating the isoquinoline ring, directing NBS to the electron-rich C5 site .

- Additives : Catalytic FeCl3 or AlCl3 may further enhance selectivity, though this requires empirical optimization.

Q. How does the nitro group in this compound enable downstream functionalization for medicinal chemistry applications?

- Nitro reduction : The nitro group is reduced to an amine using H2/Pd-C or SnCl2/HCl, yielding 5-bromo-1-aminoisoquinoline. This amine serves as a handle for:

- Diazotization : Generates aryl diazonium salts for Suzuki-Miyaura couplings .

- N-Alkylation/Acylation : Introduces pharmacophores for structure-activity relationship (SAR) studies .

Q. What mechanistic insights explain the stability of this compound under catalytic cross-coupling conditions?

- Halogen reactivity : The bromine at C5 participates readily in Buchwald-Hartwig amination or Sonogashira coupling due to its electron-withdrawing nitro group at C1, which activates the C–Br bond for oxidative addition .

- Contradictions : Unlike 5-chloro analogs, the bromine’s larger atomic radius enhances catalytic turnover but may reduce selectivity in crowded reaction environments.

Contradictions and Resolutions

- Contradiction : Excess NBS in bromination generates 5,8-dibromoisoquinoline, complicating purification .

- Resolution : Strict stoichiometric control (≤1.1 equiv NBS) and low-temperature reaction conditions minimize byproducts.

- Contradiction : Nitro group reduction in polar solvents (e.g., EtOH) may lead to over-reduction or ring hydrogenation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.